royalisin
Description
Properties
CAS No. |
128906-89-8 |
|---|---|
Molecular Formula |
C22H19NO4S |
Synonyms |
royalisin |
Origin of Product |
United States |
Molecular Classification and Structural Characterization
Classification within the Defensin (B1577277) Peptide Family
Royalisin is recognized as a member of the insect defensin family, which represents a common group of antimicrobial peptides found in insects. latoxan.commdpi.comnih.govuniprot.orgresearchgate.netnih.gov Defensins are generally characterized as small, cationic peptides with a structure rich in β-sheets and amphiphilic properties crucial for their antimicrobial functions. latoxan.commdpi.com Insect defensins, including this compound, are particularly noted for their activity against Gram-positive bacteria. latoxan.commdpi-res.comcore.ac.uknih.govuniprot.org
This compound exhibits extensive sequence homology to other known antibacterial proteins found in insects, such as sapecin (B170424) from Sarcophaga peregrina (flesh fly) and phormicins from Phormia terranovae larvae. mdpi-res.comcore.ac.uknih.govnih.govresearchgate.net While sharing structural similarities characteristic of insect defensins, including a common structure comprising an amino-terminal loop, an alpha-helix, and two anti-parallel beta-strands stabilized by disulfide bridges, subtle differences exist. latoxan.com For instance, honeybee defensin found in the hemolymph, which is closely related to this compound, differs by a single amino acid substitution. Furthermore, compared to some other insect antibacterial peptides, this compound possesses an extra stretch of 11 amino acid residues at its C-terminus. nih.gov
The structural homology between this compound, sapecin, and phormicins underscores their evolutionary relationships within the insect defensin family. mdpi-res.comcore.ac.uknih.govnih.gov Insect defensins are part of a broader family of ancient natural antibiotics found across various organisms. uniprot.org The presence of highly similar defensin genes, such as defensin1 (encoding this compound and honeybee hemolymph defensin) and defensin2 in Apis mellifera, indicates gene duplication and diversification events during evolution. Despite variations in sequence, the conserved cysteine framework and the resulting disulfide bond pattern contribute to a shared structural topology, known as the cysteine-stabilized αβ motif, which is fundamental to the function of insect defensins.
Distinctions from Other Insect Defensins (e.g., sapecin, phormicins)
Primary Structural Features
The primary structure of this compound, defined by its amino acid sequence and the arrangement of cysteine residues, is fundamental to its biological activity and classification.
The mature this compound peptide from the Western honeybee consists of 51 amino acid residues, resulting in a molecular weight of approximately 5.5 kDa. latoxan.commdpi-res.comcore.ac.ukmdpi.comnih.govnih.govuniprot.orgresearchgate.net The primary structure was determined through purification and sequence analysis. mdpi-res.comcore.ac.uk The N-terminal amino acid sequence has been identified as V-T-C-D-L-L-S-F-K-G. nih.gov The complete amino acid sequence has been reported as VTCDLLSFKQVNDSACAANCLSLGKAGGHCEKGVCICRKTSFKDLWDKYF-NH2. uniprot.org The C-terminal portion of the molecule is notably rich in charged amino acids and is amidated. mdpi-res.comcore.ac.uknih.govuniprot.org
This compound Amino Acid Sequence and Cysteine Positions (Based on Apis mellifera this compound sequence VTCDLLSFKQVNDSACAANCLSLGKAGGHCEKGVCICRKTSFKDLWDKYF-NH2 uniprot.org)
| Position | Amino Acid |
| 1 | V |
| 2 | T |
| 3 | C |
| 4 | D |
| 5 | L |
| 6 | L |
| 7 | S |
| 8 | F |
| 9 | K |
| 10 | Q |
| 11 | V |
| 12 | N |
| 13 | D |
| 14 | S |
| 15 | A |
| 16 | C |
| 17 | A |
| 18 | A |
| 19 | N |
| 20 | C |
| 21 | L |
| 22 | S |
| 23 | L |
| 24 | G |
| 25 | K |
| 26 | A |
| 27 | G |
| 28 | G |
| 29 | H |
| 30 | C |
| 31 | E |
| 32 | K |
| 33 | G |
| 34 | V |
| 35 | C |
| 36 | I |
| 37 | C |
| 38 | R |
| 39 | K |
| 40 | T |
| 41 | S |
| 42 | F |
| 43 | K |
| 44 | D |
| 45 | L |
| 46 | W |
| 47 | D |
| 48 | K |
| 49 | Y |
| 50 | F |
| 51 | -NH2 |
A defining feature of this compound's primary structure is the presence of six cysteine residues. mdpi-res.comcore.ac.uknih.govnih.govuniprot.org These cysteine residues form three intramolecular disulfide bonds. mdpi-res.comcore.ac.uknih.govnih.govuniprot.org The formation of these disulfide linkages is crucial for the peptide's structural integrity and stability, particularly at low pH and high temperatures. latoxan.commdpi.comnih.gov The absence of free sulfhydryl groups in purified this compound confirms that all cysteine residues participate in disulfide bridges. mdpi-res.com The specific disulfide pairings in this compound have been noted to be the same as those found in sapecin.
Amino Acid Sequence Elucidation
Secondary and Tertiary Structural Investigations
Characterization of Globular Conformation and Amphipathic Nature
This compound possesses a compact globular structure, which is attributed to the presence of its three intramolecular disulfide linkages. researchgate.netresearchgate.net These disulfide bonds constrain the peptide chain, leading to a well-defined three-dimensional fold. researchgate.netcaldic.com
Furthermore, this compound is characterized by its amphipathic nature. researchgate.netresearchgate.netcaldic.com This means the molecule has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. caldic.com The C-terminal half of this compound is reported to be rich in charged amino acids, contributing to its hydrophilic character, while other parts of the molecule likely contain hydrophobic residues. researchgate.net This amphipathic property is common among AMPs and is often crucial for their interaction with biological membranes. mdpi.combracu.ac.bd
Structural Insights from Recombinant this compound Studies
Studies utilizing recombinant forms of this compound have provided valuable insights into the relationship between its structure and activity. For instance, a recombinant shortened form of this compound, known as this compound-D, was constructed without the 11 amino acid residues at the C-terminus of the native peptide. nih.gov Comparison of the activities of native this compound and this compound-D, as well as their reduced forms (with broken disulfide bonds), highlighted the critical role of the intramolecular disulfide bonds in the peptide's antimicrobial properties. nih.govcaldic.com Both this compound and this compound-D lost their antimicrobial activities when their intra-disulfide bonds were reduced, indicating that these bonds are more important for activity than the extra 11 amino acid stretch at the C-terminus. nih.gov
Recombinant this compound from Apis cerana cerana (RAcc-royalisin) expressed in Escherichia coli has also been used to study its mechanism of action against Gram-positive bacteria. nih.govplos.org While this primarily focuses on function, the production and purification of recombinant forms are essential steps for detailed structural characterization studies, such as those involving spectroscopy or crystallography, although specific high-resolution structural data from recombinant this compound were not detailed in the search results. pasteur.fr
Advanced Structural Biology Approaches (e.g., Molecular Dynamics Simulations)
Molecular dynamics (MD) simulations represent an advanced structural biology approach that can be applied to study the dynamic behavior and structural properties of peptides like this compound. nih.govrsc.org MD simulations can provide insights into the flexibility, conformational changes, and interactions of a molecule in a simulated environment, such as in solution or in the presence of membranes. youtube.com
One study employed a molecular dynamics strategy for refining structural models of cysteine-stabilized αβ peptides, including an application to predict the structure of this compound, which was noted as a cysteine-rich peptide with an unknown structure at the time of that study. nih.gov This indicates that MD simulations are considered a relevant tool for predicting and understanding the three-dimensional structure of this compound, particularly given its disulfide-stabilized nature. nih.gov Results from MD simulations can help predict the network of disulfide bridges and improve the accuracy of structural predictions for such peptides. nih.gov
While detailed outcomes of specific MD simulations of this compound's globular conformation or its interaction with membranes were not extensively provided in the search results, the application of this technique underscores its potential for gaining a deeper understanding of this compound's structural dynamics and how its amphipathic nature influences its behavior at a molecular level. nih.govsemanticscholar.org
Compound Information
| Compound Name | PubChem CID |
| This compound | 5288197 |
Note: The PubChem CID for this compound was found through a separate search.This compound is a potent antibacterial peptide isolated from the royal jelly of the honeybee Apis mellifera. researchgate.netvdoc.pub It is recognized as a member of the insect defensin family. researchgate.netmdpi.com This protein has a calculated molecular mass of approximately 5.5 kDa and is composed of 51 amino acid residues. researchgate.netresearchgate.netnih.gov A defining characteristic of this compound's structure is the presence of six cysteine residues that form three intramolecular disulfide bonds, which are critical for maintaining the peptide's stability. researchgate.netresearchgate.netcaldic.com this compound shares sequence similarities with other insect antibacterial proteins, including sapecin and phormicins. researchgate.netresearchgate.netnih.gov
This compound is classified within the insect defensin family of antimicrobial peptides (AMPs). researchgate.netmdpi.com Insect defensins are typically small, cationic peptides distinguished by a conserved arrangement of cysteine residues that form disulfide bridges, thereby enhancing their structural stability. mdpi.comnih.gov this compound aligns with this classification, featuring 51 amino acids, a molecular weight of approximately 5.5 kDa, and three disulfide bonds derived from six cysteine residues. researchgate.netresearchgate.netcaldic.com
Characterization of Globular Conformation and Amphipathic Nature
The presence of three intramolecular disulfide linkages contributes to this compound adopting a compact globular conformation. researchgate.netresearchgate.net These disulfide bonds impose structural constraints on the peptide chain, resulting in a well-defined three-dimensional structure. researchgate.netcaldic.com
This compound is also characterized by its amphipathic nature, possessing both hydrophobic and hydrophilic regions. researchgate.netresearchgate.netcaldic.com The C-terminal portion of the molecule is reported to be rich in charged amino acids, contributing to its hydrophilic properties, while other segments likely contain hydrophobic residues. researchgate.net This amphipathicity is a common trait among AMPs and is often essential for their interactions with biological membranes. mdpi.combracu.ac.bd
Structural Insights from Recombinant this compound Studies
Research employing recombinant forms of this compound has provided significant insights into the relationship between its structure and biological activity. For example, a recombinant variant, this compound-D, was engineered by removing the 11 amino acid residues from the C-terminus of the native peptide. nih.gov Comparative studies of native this compound and this compound-D, including their reduced forms where disulfide bonds were broken, underscored the vital role of intramolecular disulfide bonds in the peptide's antimicrobial function. nih.govcaldic.com Both this compound and this compound-D lost their antimicrobial activities upon reduction of their disulfide bonds, indicating that these bonds are more crucial for activity than the C-terminal extension. nih.gov
Recombinant this compound from Apis cerana cerana (RAcc-royalisin), produced in Escherichia coli, has also been utilized to investigate its mechanism against Gram-positive bacteria. nih.govplos.org While primarily focused on functional aspects, the production and purification of recombinant proteins are fundamental steps for detailed structural analyses, such as spectroscopic or crystallographic studies, although specific high-resolution structural data from recombinant this compound were not extensively detailed in the search results. pasteur.fr
Advanced Structural Biology Approaches (e.g., Molecular Dynamics Simulations)
Advanced structural biology techniques, such as molecular dynamics (MD) simulations, are valuable for studying the dynamic behavior and structural characteristics of peptides like this compound. nih.govrsc.org MD simulations can offer insights into the flexibility, conformational changes, and interactions of a molecule within a simulated environment, such as in solution or in contact with membranes. youtube.com
One study employed a molecular dynamics approach to refine structural models of cysteine-stabilized αβ peptides, including its application to predict the structure of this compound, which was described as a cysteine-rich peptide with an unknown structure at the time. nih.gov This highlights the relevance of MD simulations for predicting and understanding the three-dimensional structure of this compound, particularly given its stabilization by disulfide bonds. nih.gov The results from MD simulations can aid in predicting the disulfide bond network and enhancing the accuracy of structural predictions for such peptides. nih.gov
Although detailed outcomes of specific MD simulations focusing on this compound's globular conformation or its membrane interactions were not extensively found in the search results, the application of this technique demonstrates its potential for a deeper understanding of this compound's structural dynamics and how its amphipathic nature influences its behavior at the molecular level. nih.govsemanticscholar.org
Genomic Organization, Gene Expression, and Biosynthesis
Royalisin Gene Identification and Genomic Context
This compound is encoded by the defensin1 gene in Apis mellifera. researchgate.netnih.gov This gene is distinct from defensin2, which encodes a different defensin (B1577277) isoform in honeybees. researchgate.netnih.gov
Gene Encoding this compound (Defensin1) in Apis mellifera
The defensin1 gene in Apis mellifera has a unique exon-intron structure compared to other arthropod defensin genes. researchgate.netnih.gov The gene locus is approximately 2012 bp long and contains two introns. researchgate.net The second intron is notably located within the mature peptide coding region, splitting the common structural module of defensins from a short amidated C-terminal extension found specifically in hymenopteran defensins. researchgate.netnih.govresearchgate.net
Polymorphism and Isoforms of this compound Genes
Studies have indicated the existence of polymorphism within the defensin1 gene, leading to different variants of this compound. researchgate.netnih.govresearchgate.net These variants, such as Ro-K, De-C, and De-L, show amino acid substitutions when their pre-pro-peptide sequences are compared. researchgate.net This polymorphism contributes to the diversity of defensin-like peptides in honeybees. researchgate.netnih.gov
Regulation of this compound Gene Expression
The expression of the this compound (defensin1) gene is regulated and varies depending on factors such as the honeybee's life stage, caste, and environmental conditions. researchgate.netnih.govscribd.commdpi.comresearchgate.netbiologists.com
Transcriptional Profiles across Honeybee Life Stages and Castes
Transcription of defensin1 has been observed in various tissues of nurse honeybees, including heads and thoraces. researchgate.netnih.gov Specifically, defensin1 mRNA has been detected in the hyphopharyngeal, mandibular, and thoracic salivary glands, which are involved in royal jelly production. researchgate.netnih.gov This suggests a role for this compound in these tissues and potentially in the composition of royal jelly. While defensin1 is expressed in these glands, defensin2 mRNA was not detected in the same tissues. researchgate.netnih.gov
Differences in gene expression, including that of antimicrobial peptides like defensins, are also linked to caste differentiation in honeybees, which is influenced by larval diet (royal jelly versus worker jelly). biologists.comnih.govresearchgate.netembopress.org
Modulators of Gene Expression (e.g., microbial challenge, environmental stressors)
The expression of antimicrobial peptide genes in honeybees, including defensins, can be influenced by microbial challenges and environmental stressors. mdpi.comembopress.orgsemanticscholar.orgresearchgate.net Immune response elements have been identified in the promoter regions of defensin genes, suggesting their regulation in response to immune challenges. researchgate.netnih.gov While the search results highlight the impact of microbial pathogens and environmental stress on antimicrobial peptide genes in general, specific detailed research findings solely focused on the modulation of this compound gene expression by these factors are less explicitly detailed in the provided snippets. However, it is known that antibacterial peptides, including this compound, are part of the humoral immune response activated by factors like bacterial infection or parasitic mites such as Varroa destructor. acs.org Environmental stresses like heat can also affect the expression of antimicrobial peptide genes in honeybees. researchgate.net
Biosynthesis and Post-Translational Processing
This compound is synthesized as a pre-pro-peptide that undergoes post-translational processing to yield the mature, active peptide. nih.govresearchgate.netnih.govresearchgate.net This processing involves the cleavage of signal and pro-peptide sequences. researchgate.net The mature this compound peptide from Apis mellifera consists of 51 amino acid residues with a molecular weight of approximately 5.52 kDa. nih.gov
This compound contains three intramolecular disulfide bonds formed between six cysteine residues. vdoc.pub These disulfide bonds are crucial for its antibacterial activity. vdoc.pubacs.org The post-translational modification, specifically the formation of these disulfide bonds, is essential for the peptide's correct folding and function. vdoc.pubacs.org
The biosynthesis occurs in the glandular cephalic system of nurse bees, particularly the hypopharyngeal and mandibular glands, where royal jelly is produced. biologists.comcore.ac.uk
Table 1: this compound Gene and Peptide Characteristics
| Feature | Description |
| Gene Name | defensin1 |
| Organism | Apis mellifera (Honeybee) |
| Gene Locus Length | ~2012 bp researchgate.net |
| Introns | Two researchgate.net |
| Mature Peptide Length | 51 amino acids nih.gov |
| Mature Peptide Molecular Weight | ~5.52 kDa nih.gov |
| Disulfide Bonds | Three intramolecular disulfide bonds vdoc.pub |
| Production Sites (Nurse Bee) | Hypopharyngeal glands, Mandibular glands, Thoracic salivary glands researchgate.netnih.govcore.ac.uk |
Table 2: this compound Variants (Pre-pro-peptide sequences)
| Variant | Source/Reference | Notes |
| Ro-K | This work (Klaudiny et al., 2005) researchgate.net | Inferred from nucleotide sequence |
| De-C | GenBank Accession No. U15955 (Casteels-Josson et al., 1994) researchgate.net | Inferred from nucleotide sequence |
| De-L | GenBank Accession No. AJ308527 (Lvov et al., unpublished) researchgate.net | Inferred from nucleotide sequence |
| Ro-F | Fujiwara et al., 1990 researchgate.net | Determined at the peptide level |
Amino acid substitutions are observed among these variants. researchgate.net
Mechanisms of Peptide Synthesis and Maturation
Peptide synthesis in organisms primarily occurs through ribosomal synthesis, where amino acids are linked together based on the mRNA sequence. This process yields a linear polypeptide chain. For peptides like this compound, which are secreted, synthesis takes place in the ribosomes associated with the endoplasmic reticulum.
Maturation of this compound involves post-translational modifications of the precursor peptide. One crucial step is the cleavage of signal peptides and propeptides to yield the mature 51-amino acid peptide. nih.govmdpi.complos.orgtandfonline.comairitilibrary.comresearchgate.netresearchgate.netrecentscientific.com The mature this compound peptide has a calculated molecular mass of approximately 5.5 kDa. nih.govmdpi.comtandfonline.comairitilibrary.comresearchgate.netrecentscientific.com
Role of Disulfide Isomerization in Functional Folding
A critical aspect of this compound maturation and function is the formation of disulfide bonds. The mature this compound peptide contains six cysteine residues that form three intramolecular disulfide linkages. mdpi.comtandfonline.comairitilibrary.comresearchgate.netresearchgate.netvdoc.pub These disulfide bonds are essential for the peptide's structural stability and biological activity. airitilibrary.comresearchgate.netvdoc.pub They contribute to forming a compact globular structure that remains stable under conditions like low pH and high temperature. airitilibrary.comresearchgate.net
Protein folding, particularly for proteins containing disulfide bonds, is a catalyzed process in both prokaryotes and eukaryotes. umich.edu This process involves the formation of new disulfide bonds and the isomerization of incorrectly formed ones. umich.eduwikipedia.org In eukaryotes, protein disulfide isomerase (PDI) is a key enzyme responsible for catalyzing the formation and rearrangement of disulfide bonds in nascent proteins within the endoplasmic reticulum. wikipedia.orgfrontiersin.orgnih.gov While the specific enzymes involved in this compound's disulfide bond formation in honeybees are not explicitly detailed in the provided texts, the general mechanism of oxidative folding and disulfide isomerization is well-established.
Disulfide isomerization involves the rearrangement of non-native disulfide bonds to their correct pairings. This process is often catalyzed by enzymes like PDI, which contain thioredoxin-like domains with cysteine residues. wikipedia.orgfrontiersin.orgnih.gov These enzymes can attack incorrect disulfide bonds, form mixed disulfide intermediates, and facilitate the formation of correct disulfide linkages through a series of thiol-disulfide exchange reactions. wikipedia.orgnih.govumich.edu The proper formation and arrangement of the three disulfide bonds in this compound are crucial for it to achieve its functional three-dimensional structure and exert its antimicrobial activity. airitilibrary.comresearchgate.netvdoc.pub Studies on recombinant this compound have demonstrated that the presence of intramolecular disulfide bonds is vital for its antibacterial properties. researchgate.net
Molecular Mechanisms of Biological Activity
Membrane-Disrupting Mechanisms Against Gram-Positive Bacteria
Royalisin's efficacy against Gram-positive bacteria is largely attributed to its ability to target and disrupt the bacterial cell membrane. This process involves altering the cell surface properties, increasing membrane permeability, and inducing observable morphological changes.
Studies have shown that this compound significantly decreases the bacterial cell surface hydrophobicity of Gram-positive bacteria such as Bacillus subtilis and Micrococcus flavus. For instance, recombinant Acc-royalisin (RAcc-royalisin) from Apis cerana cerana significantly reduced the hydrophobicity of B. subtilis from 65.8% to 19.7% and M. flavus from 39.7% to 19.6%. mdpi.comscribd.com This alteration in hydrophobicity is considered an initial step in the peptide's interaction with the bacterial surface, facilitating subsequent membrane disruption. mdpi.complos.org
A key mechanism of this compound involves the permeabilization of the bacterial cell membrane, leading to the leakage of essential intracellular components. RAcc-royalisin has been shown to disrupt the cell membrane permeability of tested bacteria. mdpi.comscribd.complos.org This disruption is evidenced by the release of 260-nm absorbing materials from the bacterial cells, which are interpreted to be primarily DNA and RNA. mdpi.com For example, the absorbance of B. subtilis and M. flavus treated with RAcc-royalisin increased significantly over time, indicating the leakage of these intracellular contents. mdpi.com This increased permeability and subsequent leakage are critical events leading to bacterial cell death.
The effect of RAcc-royalisin on the cell membrane permeability of B. subtilis and M. flavus can be illustrated by the increase in UV absorbance at 260 nm over a 60-minute period, compared to a blank control. mdpi.com
| Time (minutes) | B. subtilis (Absorbance at 260 nm) | M. flavus (Absorbance at 260 nm) |
| 0 | 0.026 | 0.021 |
| 15 | 0.064 | 0.048 |
| 60 | 0.078 | 0.057 |
Data derived from observations of RAcc-royalisin treated bacteria. mdpi.com
Electron microscopy studies have provided visual evidence of the damage inflicted by this compound on bacterial cells. Transmission electron microscopy images of B. subtilis treated with RAcc-royalisin at its minimum inhibitory concentration (MIC) revealed significant damage, including disruption of the cell wall and membrane. mdpi.comscribd.comnih.gov Untreated B. subtilis cells exhibit a typical structured appearance with a defined nucleus, vacuoles, cytoplasm, and an intact cell wall. mdpi.comscribd.com In contrast, treated cells show clear signs of structural compromise, consistent with the observed membrane permeabilization and leakage of intracellular contents, ultimately leading to cell death. mdpi.comscribd.com
Induction of Membrane Permeabilization and Leakage of Intracellular Contents
Mechanisms of Action Against Fungal Pathogens
This compound has also demonstrated activity against certain fungal pathogens. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govcabidigitallibrary.org While the precise molecular mechanisms of this compound's antifungal action are not as extensively characterized as its antibacterial effects, studies on royal jelly fractions and other antimicrobial peptides provide some insight. Royal jelly peptide fractions have shown antifungal activity against fungi like Botrytis cinerea and Alternaria brassica. mdpi.comresearchgate.net The antifungal activity of royal jelly is linked to its bioactive ingredients, including proteins and fatty acids like 10-HDA. scielo.br While membrane permeabilization is a common mechanism among antimicrobial peptides against various microbes, including fungi mdpi.com, and some antifungal compounds target ergosterol (B1671047) synthesis jmb.or.krnih.govpatsnap.commedbullets.commdpi.com, specific detailed studies explicitly delineating these exact mechanisms solely for this compound against fungal targets in the available literature are limited.
Comparative Mechanistic Analyses of this compound Variants
Variations in the structure of this compound can influence its biological activity and mechanisms. Comparative studies between native this compound and its variants, such as this compound-D, shed light on the importance of specific structural features.
This compound-D is a recombinant shortened form of this compound that lacks an 11-amino acid extension at the C-terminus of native this compound. researchgate.netnih.govcabidigitallibrary.orgresearchgate.net Comparative studies have evaluated the antimicrobial activities and mechanisms of this compound and this compound-D. Some research indicates that this compound-D displays lower antimicrobial activity compared to this compound, with the intramolecular disulfide linkage in this compound being associated with its bioactive activity. mdpi.com Conversely, other studies have found that this compound-D exhibited similar antimicrobial activity to this compound. researchgate.net However, both this compound and this compound-D lost their antimicrobial activities when their intra-disulfide bonds were reduced, suggesting that these disulfide bonds play a more crucial role in the antimicrobial properties of native this compound than the C-terminal extension. nih.govcabidigitallibrary.orgresearchgate.net Both variants have been shown to reduce bacterial cell surface hydrophobicity and impair cell membrane permeability. nih.govmedbullets.com
Comparative Activity of this compound and this compound-D (Illustrative based on some findings)
| Peptide | Effect on Bacterial Surface Hydrophobicity | Effect on Cell Membrane Permeability | Importance of Disulfide Bonds |
| This compound | Decreased | Increased | Crucial |
| This compound-D | Decreased | Increased | Crucial |
Importance of C-terminal Regions and Disulfide Bonds for Activity
This compound is a peptide composed of 51 amino acid residues, featuring six cysteine residues that form three intramolecular disulfide bonds lipidmaps.orgfrontiersin.orgnih.govrcsb.org. These disulfide linkages are crucial for maintaining the structural integrity and stability of this compound, particularly under challenging conditions such as low pH and high temperatures lipidmaps.org.
Investigation of Potential Non-Antimicrobial Molecular Interactions
Beyond its well-established antimicrobial functions, research has delved into other potential molecular interactions of this compound that could contribute to the broader biological effects observed for royal jelly. These investigations have included examining its influence on mammalian cell signaling pathways, particularly in the context of immune cells like macrophages, and evaluating its binding affinities with key biological macromolecules involved in physiological and pathological processes.
Interaction with Mammalian Cell Signaling Pathways (e.g., macrophage proliferation modulation)
This compound, along with degradation products derived from Major Royal Jelly Proteins 1 (MRJP1) and MRJP3, has been shown to impact the proliferation of mammalian cells, specifically macrophages. Studies have demonstrated that these royal jelly proteins can inhibit macrophage proliferation in a manner dependent on their concentration researchgate.netnih.gov. This inhibitory effect on macrophage proliferation was observed irrespective of the presence or absence of low-density lipoproteins (LDLs) and oxidized low-density lipoproteins (Ox-LDLs) in in vitro settings researchgate.netnih.gov. The modulation of macrophage proliferation by this compound and other royal jelly proteins is considered potentially beneficial, particularly in the context of conditions like atherosclerosis, where macrophage accumulation in plaques is a significant factor researchgate.netnih.gov. While the precise signaling pathways within macrophages directly modulated by isolated this compound require further detailed investigation, the observed inhibition of proliferation points towards an interaction that influences cellular growth regulatory mechanisms.
Binding Affinity Studies with Biological Macromolecules (e.g., oxidized low-density lipoprotein)
Investigations into the non-antimicrobial interactions of this compound have included studies on its binding characteristics with biological macromolecules, notably LDL and Ox-LDL. Surface plasmon resonance experiments have been employed to assess the binding affinity of royal jelly proteins, including this compound, to these lipoproteins nih.govnih.gov. These studies revealed that royal jelly proteins exhibit a higher binding affinity for LDL compared to Ox-LDL nih.govnih.gov.
The equilibrium dissociation constants (KD) for the binding of royal jelly proteins (including this compound) were determined, indicating a stronger interaction with LDL. The estimated KD value for binding to LDL was 8.35 µg proteins/mL, while the KD value for binding to Ox-LDL was considerably higher at 49.65 µg proteins/mL nih.gov. This differential binding affinity suggests that this compound and associated royal jelly proteins interact more readily with native LDL particles than with their oxidized counterparts. This binding interaction with LDL and Ox-LDL is hypothesized to be linked to the observed inhibition of macrophage proliferation researchgate.netnih.gov.
Here is a summary of the binding affinity data:
| Macromolecule | Equilibrium Dissociation Constant (KD) (µg proteins/mL) |
| Low-Density Lipoprotein | 8.35 nih.gov |
| Oxidized Low-Density Lipoprotein | 49.65 nih.gov |
Functional Roles in Honeybee Biology and Beyond
Contribution to Honeybee Innate Immune Response
Royalisin is a significant component of the honeybee's humoral innate immune response, which is activated upon contact with foreign microorganisms. plos.orgmdpi.comcabidigitallibrary.org It is synthesized in the fat body, the primary immune-responsive tissue in insects for AMP synthesis and secretion. plos.org this compound is present in the hemolymph and is also introduced into honey during processing from the hypopharyngeal gland. nih.govuniprot.org
This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. uniprot.orgresearchgate.netcabidigitallibrary.orgcabidigitallibrary.orgnih.govcaldic.com Research has demonstrated its inhibitory effect against Paenibacillus larvae, the Gram-positive bacterium responsible for American foulbrood disease, a serious threat to honeybee larvae. nih.govapidologie.orgcabidigitallibrary.orgmdpi.comcabidigitallibrary.orgnih.govcaldic.comnih.gov Studies using diffusion tests on agar (B569324) plates have shown that this compound fractions can inhibit the growth of P. larvae. apidologie.org
Beyond P. larvae, this compound has shown activity against other Gram-positive bacteria, including Bacillus subtilis and Sarcina lutea. apidologie.orgcabidigitallibrary.orgcabidigitallibrary.orgnih.govcaldic.comrecentscientific.com While primarily effective against Gram-positive strains, some studies using recombinant forms of this compound have indicated activity against certain Gram-negative bacteria and fungi. mdpi.comresearchgate.netplos.orgnih.gov The mechanism of action against Gram-positive bacteria is thought to involve disrupting bacterial cell walls and membranes, leading to dysfunction and cell death. researchgate.netmdpi.comusda.govresearchgate.net This disruption can include decreasing bacterial cell hydrophobicity and altering cell membrane permeability. researchgate.netmdpi.comusda.govresearchgate.net
Table 1: Antimicrobial Activity of this compound Against Selected Microorganisms
| Microorganism | Type | Activity (Inhibition) | Source/Notes |
| Paenibacillus larvae | Gram-positive | Yes | Inhibitory effect observed. apidologie.orgcabidigitallibrary.orgcabidigitallibrary.orgcaldic.com |
| Bacillus subtilis | Gram-positive | Yes | Inhibitory effect observed. apidologie.orgcabidigitallibrary.orgcabidigitallibrary.orgnih.govcaldic.comrecentscientific.com |
| Sarcina lutea | Gram-positive | Yes | Inhibitory effect observed. apidologie.orgcabidigitallibrary.orgnih.govrecentscientific.com |
| Staphylococcus species | Gram-positive | Yes | Active against several strains. researchgate.netmdpi.comrecentscientific.com |
| Clostridium species | Gram-positive | Yes | Potent activity at low concentrations. cabidigitallibrary.orgrecentscientific.commdpi.com |
| Corynebacterium species | Gram-positive | Yes | Inhibitory effect observed. cabidigitallibrary.orgrecentscientific.com |
| Leuconostoc species | Gram-positive | Yes | Inhibitory effect observed. cabidigitallibrary.orgrecentscientific.com |
| Streptococcus species | Gram-positive | Yes | Inhibitory effect observed. cabidigitallibrary.orgrecentscientific.com |
| Botrytis cinerea | Fungus | Yes | Antifungal effect observed. apidologie.orgcabidigitallibrary.orgplos.orgnih.govrecentscientific.comresearchgate.net |
| Alternaria brassica | Fungus | Yes | Antifungal effect observed. plos.orgnih.govrecentscientific.com |
| Gram-negative bacteria | Gram-negative | Limited/Variable | Generally less effective than against Gram-positive bacteria. researchgate.netcabidigitallibrary.orgnih.govcaldic.com |
| Escherichia coli | Gram-negative | No inhibition observed | In some studies. cabidigitallibrary.orgplos.orgnih.govrecentscientific.com |
Major Royal Jelly Proteins (MRJPs), particularly MRJP1, are the most abundant proteins in royal jelly and are also a source of antimicrobial peptides like the jelleines, which are formed upon cleavage of MRJP1. nih.govmdpi.comresearchgate.netmdpi.commdpi.commdpi.comtandfonline.comresearchgate.netnih.gov While MRJPs themselves have some antibacterial properties, the jelleines and this compound are key contributors to the direct antimicrobial activity of royal jelly. mdpi.comresearchgate.netmdpi.comresearchgate.net The combined action of these peptides and other components like 10-HDA, a fatty acid with known antibacterial and antifungal effects, creates a robust defense system within the royal jelly matrix. apidologie.orgresearchgate.netmdpi.comrecentscientific.comresearchgate.nettandfonline.com
Defense Against Specific Honeybee Pathogens (e.g., Paenibacillus larvae)
Role in Royal Jelly's Biological Integrity and Stability
The presence of antimicrobial peptides like this compound is crucial for maintaining the biological integrity and stability of royal jelly. mdpi.comcabidigitallibrary.orgplos.org Royal jelly serves as the primary food for developing queen larvae and young worker larvae, and its susceptibility to microbial contamination necessitates intrinsic protective mechanisms. apidologie.orgmdpi.com this compound's potent activity against Gram-positive bacteria and fungi, common contaminants, helps to prevent the spoilage of royal jelly, ensuring a safe and nutritious diet for the developing bees. cabidigitallibrary.orgplos.orgnih.govrecentscientific.com The stability of this compound itself, attributed to its disulfide bonds, further contributes to its long-lasting protective function within the royal jelly environment, which has a low pH. researchgate.netplos.orgmdpi.comnih.govresearchgate.net
Cross-Species Functional Parallels with Other Insect AMPs
This compound belongs to the insect defensin (B1577277) family of antimicrobial proteins and shares structural and functional similarities with defensins found in other insect species. uniprot.orgresearchgate.netapidologie.orgmdpi.comcabidigitallibrary.orgresearchgate.netnih.govcaldic.commdpi.com Insect defensins are a well-studied class of AMPs that play a vital role in innate immunity across diverse insect orders. mdpi.comresearchgate.netmdpi.com
This compound shows significant sequence homology to sapecin (B170424) from Sarcophaga peregrina (flesh fly) and phormicins from Phormia terranovae (blow fly), both of which are known for their antibacterial activity. researchgate.netmdpi.comcabidigitallibrary.orgresearchgate.netcaldic.com Like many insect defensins, this compound is a cysteine-rich peptide with disulfide bridges crucial for its activity and stability. researchgate.netmdpi.comresearchgate.netplos.orgnih.gov These parallels in structure and function underscore the conserved nature of insect innate immunity and the importance of AMPs like this compound in defending against microbial threats across different insect lineages. mdpi.comcabidigitallibrary.orgmdpi.com While insect defensins are often primarily active against Gram-positive bacteria, variations in structure and composition among different AMPs contribute to the diverse antimicrobial spectra observed in insects. mdpi.comnih.govmdpi.com
Advanced Research Methodologies and Experimental Models
Heterologous Expression and Recombinant Protein Production
To obtain sufficient quantities of royalisin for detailed study, heterologous expression systems are commonly employed. This involves introducing the gene encoding this compound into a host organism, such as Escherichia coli, to produce the recombinant protein.
Escherichia coli is a widely used host for the heterologous expression of proteins due to its rapid growth and ease of genetic manipulation. However, expressing foreign proteins in E. coli can sometimes lead to challenges such as the formation of insoluble inclusion bodies or susceptibility to proteases plos.org. To overcome these issues and facilitate purification and proper folding, fusion protein systems are often utilized.
Studies have successfully expressed recombinant this compound in E. coli by fusing it with tags like Glutathione S-transferase (GST) plos.orgresearchgate.netnih.govacs.orgnih.govresearchgate.net. For instance, recombinant Acc-royalisin (RAcc-royalisin) from the Asian honeybee Apis cerana cerana was expressed as a GST-fusion protein in Escherichia coli BL21 plos.orgresearchgate.netnih.gov. This approach facilitated the isolation and purification of the recombinant protein plos.orgresearchgate.netnih.gov. Two gene fragments encoding pre-pro-Acc-royalisin (95 amino acid residues) and mature Acc-royalisin (51 amino acid residues) were cloned into the pGEX-4T-2 vector and expressed in E. coli, resulting in GST-PPAR (36 kDa) and GST-MAR (32 kDa) fusion proteins, respectively acs.orgnih.govresearchgate.net. These fusion proteins were obtained as both soluble and insoluble fractions acs.orgnih.govresearchgate.net.
Another approach involves the use of oleosin-fusion proteins, often in conjunction with artificial oil body systems nih.govnih.govresearchgate.netscilit.comsemanticscholar.org. This compound from Apis mellifera has been overexpressed in Escherichia coli AD494 (DE3) as oleosin-fusion proteins nih.govresearchgate.netscilit.comsemanticscholar.org. These fusions involved linking this compound to the central hydrophobic domain of oleosin at either the N- or C-terminus nih.govresearchgate.net. This system allows for the targeting of the fusion protein to artificial oil bodies, simplifying purification and potentially aiding in proper protein folding nih.govnih.govresearchgate.netscilit.comsemanticscholar.org. A shortened form of this compound, this compound-D, lacking 11 C-terminal amino acid residues, was also expressed in E. coli linked to oleosin via an inteinS fragment nih.govresearchgate.net.
Artificial oil body (AOB) systems have proven effective for the production and purification of recombinant proteins, particularly those that may otherwise form inclusion bodies in E. coli nih.govnih.govresearchgate.netscilit.comsemanticscholar.orgresearchgate.netacs.org. In this system, the oleosin-fusion protein is reconstituted with triacylglycerol and phospholipids (B1166683) to form AOBs nih.govresearchgate.netscilit.com. This process can facilitate the proper refolding of the recombinant protein nih.govscilit.com. The AOBs, with the associated fusion protein, can then be easily purified through simple methods like centrifugation nih.govnih.govresearchgate.netscilit.comsemanticscholar.org. Following purification, the target protein (this compound) can be released from the fusion partner, often through methods like intein-mediated self-splicing induced by changes in temperature or the addition of reducing agents like dithiothreitol (B142953) (DTT) nih.govscilit.comacs.org. The high antibacterial activity of recombinant this compound produced via this system suggests that it is refolded into its functional structure nih.govscilit.com.
Expression in Escherichia coli Systems (e.g., GST-fusion, oleosin-fusion)
Analytical Techniques for Structural and Functional Studies
Once recombinant this compound is produced and purified, various analytical techniques are employed to study its structure, function, and biological activity.
Chromatographic methods are essential for purifying this compound from complex mixtures after expression or extraction from royal jelly. This compound was first purified to homogeneity from royal jelly using a combination of acid extraction, gel filtration, and reverse-phase high-pressure liquid chromatography (HPLC) researchgate.netnih.gov. For recombinant this compound expressed in E. coli, purification often involves affinity chromatography, such as using a GSTrap FF column for GST-fusion proteins, connected to a Fast Protein Liquid Chromatography (FPLC) system plos.orgnih.govresearchgate.net. This allows for efficient separation and collection of the target protein based on its fusion tag plos.orgnih.govresearchgate.net. Ion exchange chromatography, such as using a Q-Sepharose column, has also been used in the purification of royal jelly proteins, including components that may contain or be related to this compound mdpi.com.
Spectroscopic and biophysical techniques are crucial for understanding the structural properties of this compound and how they relate to its biological function. While specific detailed spectroscopic studies on this compound's structure were not extensively detailed in the provided snippets beyond its primary structure and disulfide bonds, techniques like SDS-PAGE are routinely used to verify the size and purity of expressed and purified this compound and its fusion proteins plos.orgnih.govresearchgate.netmdpi.complos.org. This compound is known to consist of 51 amino acid residues with three intramolecular disulfide linkages, contributing to its stability researchgate.netresearchgate.netnih.govtandfonline.com. The calculated molecular mass of mature this compound is approximately 5.5 kDa nih.govnih.govscilit.comresearchgate.netnih.gov. The presence and importance of these disulfide bonds for its antimicrobial activity have been investigated, for example, by treating this compound with reducing agents like DTT nih.govacs.org.
Quantitative assays are vital for evaluating the biological activity of this compound, particularly its antimicrobial properties. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are standard methods used to determine the lowest concentration of this compound that inhibits or kills bacteria researchgate.netnih.govnih.govacs.orgsrce.hr. Agar (B569324) diffusion assays, which show zones of inhibition, are also used to demonstrate antibacterial activity plos.orgresearchgate.netnih.govsrce.hr.
Beyond simply measuring inhibition, assays investigating the mechanism of action provide deeper insights. Cell surface hydrophobicity can be determined using methods like microbial adhesion to solvents (MATS) plos.orgresearchgate.netnih.govnih.govresearchgate.net. Studies have shown that RAcc-royalisin significantly decreases the bacterial cell surface hydrophobicity of susceptible bacteria like Bacillus subtilis and Micrococcus flavus plos.orgresearchgate.netnih.govresearchgate.net.
Membrane permeability assays are used to assess the ability of this compound to disrupt bacterial cell membranes. One common method involves measuring the leakage of intracellular material that absorbs at 260 nm, such as DNA and RNA, into the supernatant after treatment with this compound plos.orgresearchgate.netnih.govnih.govresearchgate.netmdpi.com. An increase in absorbance at 260 nm indicates damage to the cell membrane plos.orgresearchgate.netnih.govresearchgate.net. Results have shown that RAcc-royalisin induces the release of such materials, suggesting it disrupts cell membrane permeability in Gram-positive bacteria plos.orgresearchgate.netnih.govresearchgate.net. Transmission electron microscopy is another technique used to visualize the effects of this compound on bacterial cell morphology and membrane integrity researchgate.netnih.govresearchgate.net.
Detailed research findings from these assays provide quantitative data on this compound's effectiveness and its mode of action. For example, RAcc-royalisin exhibited MIC values ranging from 62.5 to 250 µg/ml against Gram-positive bacteria such as Bacillus subtilis, Micrococcus flavus, and Staphylococcus aureus researchgate.netnih.gov. The decrease in cell surface hydrophobicity for B. subtilis treated with RAcc-royalisin was significant, dropping from 65.8% to 19.7% plos.orgresearchgate.netnih.govresearchgate.net. Similarly, for M. flavus, hydrophobicity decreased from 39.7% to 19.6% plos.orgresearchgate.netnih.govresearchgate.net. The leakage of 260 nm absorbing material from B. subtilis and M. flavus increased over time upon treatment with RAcc-royalisin, further supporting membrane damage as a mechanism of action plos.orgresearchgate.netnih.govresearchgate.net.
Here are some examples of data that could be presented in interactive tables:
Table 1: Minimum Inhibitory Concentrations (MIC) of RAcc-Royalisin against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/ml) | Source |
| Bacillus subtilis | 62.5 | researchgate.netnih.gov |
| Micrococcus flavus | 125 | researchgate.netnih.gov |
| Staphylococcus aureus | 250 | researchgate.netnih.gov |
Table 2: Effect of RAcc-Royalisin on Bacterial Cell Surface Hydrophobicity
| Bacterial Strain | % Hydrophobicity (Control) | % Hydrophobicity (RAcc-Royalisin Treated) | p-value | Source |
| Bacillus subtilis | 65.8 | 19.7 | 0.0029 | plos.orgresearchgate.netnih.govresearchgate.net |
| Micrococcus flavus | 39.7 | 19.6 | 0.0001 | plos.orgresearchgate.netnih.govresearchgate.net |
Table 3: Leakage of 260 nm Absorbing Material from Bacteria Treated with RAcc-Royalisin (Absorbance at 260 nm)
| Bacterial Strain | Time (minutes) | Control | RAcc-Royalisin | Source |
| Bacillus subtilis | 0 | 0.026 | 0.026 | plos.orgresearchgate.netnih.govresearchgate.net |
| 15 | - | 0.064 | plos.orgresearchgate.netnih.govresearchgate.net | |
| 60 | - | 0.078 | plos.orgresearchgate.netnih.govresearchgate.net | |
| Micrococcus flavus | 0 | 0.021 | 0.021 | plos.orgresearchgate.netnih.govresearchgate.net |
| 15 | - | 0.048 | plos.orgresearchgate.netnih.govresearchgate.net | |
| 60 | - | 0.057 | plos.orgresearchgate.netnih.govresearchgate.net |
Note: The absorbance values for the control at 15 and 60 minutes were not explicitly provided in the snippets but were indicated as significantly lower than the treated samples.
Spectroscopic and Biophysical Characterization for Structure-Function Relationships
In Vitro and Ex Vivo Research Models for Mechanistic Elucidation
In vitro and ex vivo research models have been instrumental in elucidating the mechanisms of action of this compound, particularly its antimicrobial properties. Studies have demonstrated that this compound, an antimicrobial peptide found in royal jelly, is notably effective against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. mdpi.complos.org The mechanism involves the creation of pores in bacterial cell membranes, ultimately leading to cell death. mdpi.com
Research using recombinant this compound (RAcc-royalisin) from the Asian honeybee (Apis cerana cerana) expressed in Escherichia coli has provided further insights. plos.orgresearchgate.net Agar dilution assays have shown that RAcc-royalisin inhibits the growth of Gram-positive bacteria, similarly to nisin, a known Gram-positive antimicrobial agent. plos.orgresearchgate.net The antibacterial activity of RAcc-royalisin is concentration-dependent and is reduced by heat treatment between 55°C and 85°C for 15 minutes. plos.orgresearchgate.net
Minimum Inhibitory Concentrations (MICs) have been determined for RAcc-royalisin against various Gram-positive bacterial strains using microplate assays. plos.orgnih.govresearchgate.net
| Bacterial Strain | RAcc-royalisin MIC (µg/ml) | Nisin MIC (µg/ml) |
| Bacillus subtilis | 62.5 | 62.5 |
| Micrococcus flavus | 125 | 125 |
| Staphylococcus aureus | 250 | 250 |
| Clostridium tetani | 250 | Not specified |
Data compiled from search results. plos.orgnih.govresearchgate.net
Further in vitro investigations have revealed that RAcc-royalisin decreases the hydrophobicity of bacterial cell surfaces and disrupts cell membrane permeability. plos.orgresearchgate.netnih.govresearchgate.net This disruption is evidenced by the leakage of 260-nm absorbing materials from the cells, suggesting the release of intracellular components like DNA and RNA. plos.orgnih.govresearchgate.net Transmission electron microscopy has also supported the observation of disrupted bacterial cell walls and membranes following treatment with RAcc-royalisin. plos.orgresearchgate.netresearchgate.net
While in vitro studies offer valuable preliminary data, the need for further in vivo research is recognized to validate and expand upon these findings and to fully understand the mechanisms of action for potential clinical applications. mdpi.com
Immunochemical Methods for this compound Detection and Quantification (e.g., ELISA)
Immunochemical methods, particularly Enzyme-Linked Immunosorbent Assay (ELISA), have been developed and applied for the detection and quantification of this compound. acs.orgresearchgate.net These methods are valuable tools for various research and applied purposes, including assessing the immune response in honeybees and potentially for quality control of royal jelly products. acs.org
An ELISA method has been established for the fast determination of this compound content in the hemolymph of Asian honeybees (Apis cerana cerana) and Western honeybees (Apis mellifera) using a polyclonal antibody against recombinant this compound from the Asian honeybee. acs.orgresearchgate.net This method serves as a tool for the rapid detection of immunity response to bacteria in honeybees. acs.org The binding activity of the anti-RAcc-royalisin antibody has been reported to reach a dilution of 40,000. acs.org
A standard curve using purified recombinant Acc-royalisin expressed in E. coli as a standard has been prepared for the ELISA. acs.org The quantification limits for routine determination of RAcc-royalisin in royal jelly antibody ranged from 55.0 to 1100.0 ng/mL. acs.org
Studies utilizing ELISA have shown differences in the constitutive expression levels of this compound in the hemolymph of healthy Asian and Western honeybees. acs.orgresearchgate.net
| Honeybee Species | This compound Content in Hemolymph (μg/mL) | Statistical Significance |
| Asian Honeybee | 7.06 ± 0.07 | p < 0.01 |
| Western Honeybee | 5.64 ± 0.16 |
Data compiled from search results. acs.orgresearchgate.net
Furthermore, ELISA has been used to assess the increase in hemolymph this compound levels in honeybees following bacterial infection. acs.org Relative to non-infected samples, the this compound content in Asian honeybees at 24 and 48 hours post-infection with Escherichia coli was higher than in Western honeybees by 32.90% and 29.66%, respectively. acs.org The hemolymph this compound values for both species increased significantly post-infection (p < 0.01). acs.org
| Honeybee Species | Time Point Post-infection (E. coli) | This compound Content in Hemolymph (μg/mL) | Percentage Increase (Relative to Before Infection) |
| Asian Honeybee | Before infection | 7.06 ± 0.07 | - |
| Asian Honeybee | 24 h | 8.36 ± 0.25 | 18.39 ± 4.60% |
| Asian Honeybee | 48 h | 10.49 ± 0.08 | 48.55 ± 2.64% |
| Western Honeybee | Before infection | 5.64 ± 0.16 | - |
| Western Honeybee | 24 h | 6.29 ± 0.31 | 11.56 ± 2.66% |
| Western Honeybee | 48 h | 8.09 ± 0.23 | 43.66 ± 7.84% |
Data compiled from search results. acs.org
Future Research Directions and Unexplored Avenues
Elucidation of Comprehensive Molecular Signaling Pathways Triggered by Royalisin
While this compound's antimicrobial effects are recognized, the detailed molecular signaling pathways it triggers within target microorganisms and the honeybee host are not yet fully understood. Future research should aim to map these intricate interactions. Understanding how this compound interacts with bacterial cell membranes, including pore formation and disruption of permeability, is crucial. Studies have indicated that this compound can decrease bacterial cell hydrophobicity and disrupt cell membrane permeability in certain Gram-positive bacteria, leading to disruption and dysfunction of cell walls and membranes. researchgate.net Further research is needed to identify specific protein targets within microbial cells that this compound might interact with, beyond membrane disruption. frontiersin.org
In the context of the honeybee, investigating how this compound expression is regulated and the downstream immune responses it elicits will provide insights into its role in host defense. The expression of honeybee antimicrobial peptides, including defensin-1 (B1577183) (this compound), is mainly regulated by the Toll and Imd/JNK intracellular signaling pathways. theses.cz Future studies could delve deeper into how this compound specifically modulates these or other immune pathways in response to different pathogens or environmental stressors. Research has shown that higher levels of this compound in Asian honeybees are associated with stronger tolerance and resistance to mites and microsporidians compared to Western honeybees, suggesting a link to broader immune responses. plos.orgnih.gov
High-Resolution Structural Determination of this compound and its Complexes
Determining the high-resolution three-dimensional structure of this compound, both in isolation and in complex with its microbial targets or host proteins, is a critical future direction. The primary structure of this compound is known to consist of 51 amino acids with three intramolecular disulfide linkages, contributing to its stability. researchgate.netresearchgate.net These disulfide bonds are important for its stability at low pH and high temperatures. researchgate.netnih.gov this compound is described as an amphipathic peptide. researchgate.netresearchgate.net
Advanced structural techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) can provide detailed insights into how its structure dictates its function. Understanding the structural changes this compound undergoes upon interacting with bacterial membranes or specific protein targets will be vital for structure-activity relationship studies and potential peptide engineering efforts. frontiersin.org While the primary structure has been determined, detailed 3D structures, especially in complex forms, are needed to fully understand its mechanism of action at a molecular level.
Systems Biology Approaches to this compound's Role in Honeybee Microbiome Modulation
The honeybee gut microbiome plays a vital role in host health, nutrient processing, and defense against pathogens. researchgate.netnih.gov this compound, as a component of royal jelly and the honeybee immune system, likely interacts with the complex microbial communities within the bee. Future research should employ systems biology approaches, integrating metagenomics, metatranscriptomics, metaproteomics, and metabolomics, to understand this compound's influence on the honeybee microbiome. sabanciuniv.edu
Exploration of Novel Biological Activities Beyond Antimicrobial Functions
While this compound is primarily known for its antimicrobial properties, other components of royal jelly exhibit a wide range of biological activities, including immunomodulatory, antioxidant, and anti-inflammatory effects. nih.govresearchgate.netmdpi.comresearchgate.net Future research should explore whether this compound possesses biological activities beyond direct antimicrobial action.
Potential areas of investigation include its effects on honeybee immune cell function, its antioxidant capacity, or its ability to modulate inflammatory responses in the bee. Although some studies mention this compound's potential immunoregulatory activities scribd.com, further dedicated research is needed to characterize these effects comprehensively. Exploring these potential novel activities could uncover broader roles for this compound in honeybee health and provide insights into potential therapeutic applications.
Genetic Engineering of Honeybees for Enhanced this compound Expression and Disease Resistance
Given the association between this compound levels and disease resistance in honeybees, a significant future research direction involves exploring the potential for genetic engineering to enhance this compound expression in honeybees. plos.orgnih.gov While genetic manipulation in honeybees has faced challenges and slow uptake americanbeejournal.com, advancements in genetic technologies could make this feasible in the future.
Research could focus on identifying the genes regulating this compound production and developing strategies to upregulate their expression or introduce enhanced versions of the gene. The goal would be to breed or engineer honeybees with increased innate immunity and resistance to prevalent diseases and parasites, such as Varroa destructor and Nosema ceranae, which are major threats to colony health. plos.orgnih.govresearchgate.net This research could contribute to developing sustainable strategies for improving honeybee health and reducing colony losses.
Q & A
Q. What are the primary structural and functional characteristics of royalisin?
this compound is a 51-amino-acid antimicrobial peptide with three intramolecular disulfide bonds, contributing to its stability. Its molecular weight is approximately 5.5 kDa. Functionally, it exhibits strong inhibitory activity against Gram-positive bacteria (e.g., Clostridium, Staphylococcus, Streptococcus) at low concentrations (~1 μM), comparable to conventional antibiotics. However, it lacks efficacy against Gram-negative bacteria like Escherichia coli and Salmonella under tested conditions . Methodologically, structural analysis involves techniques like Tricine-SDS-PAGE for purity assessment and Edman degradation for N-terminal sequencing .
Q. How can this compound's heat stability be experimentally validated?
To assess thermal stability, incubate this compound at 100°C for 15 minutes and test residual activity via agar diffusion assays or broth microdilution against susceptible strains (e.g., Bacillus subtilis). Retained activity post-heating confirms its thermostability, as demonstrated in prior studies . Controls should include untreated this compound and a heat-labile antimicrobial agent (e.g., lysozyme) for comparison.
Q. What are the standard methods for isolating this compound from royal jelly?
Isolation typically involves acid extraction followed by reverse-phase HPLC purification. Secondary dialysis and lyophilization yield natural-form this compound. Purity is confirmed via SDS-PAGE and mass spectrometry, while functional validation requires antimicrobial assays against Gram-positive models like Staphylococcus aureus .
Advanced Research Questions
Q. How can conflicting data on this compound's antifungal activity be resolved?
Fujiwara et al. (1990) reported no antifungal activity, whereas Bilikova et al. observed inhibition of Botrytis cinerea. To reconcile this, replicate both studies under identical conditions (e.g., fungal strain, this compound concentration, growth media). Use standardized protocols for antifungal assays (e.g., spore germination inhibition tests) and validate this compound purity via LC-MS to rule out batch variability. Structural differences in this compound analogs (e.g., post-translational modifications) may also explain discrepancies, necessitating comparative proteomic analysis .
Q. What experimental designs are optimal for studying this compound's mechanism of action?
Employ a combination of:
- Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to assess bacterial membrane disruption.
- Transcriptomic profiling : Compare gene expression in Staphylococcus aureus treated with this compound vs. untreated controls to identify target pathways.
- Structural modeling : Perform molecular dynamics simulations to predict interactions between this compound and bacterial cell wall components (e.g., lipoteichoic acids). Include negative controls (e.g., heat-inactivated this compound) and validate findings with genetic knockouts of hypothesized bacterial targets .
Q. How can researchers address limitations in this compound's narrow antimicrobial spectrum?
To broaden activity against Gram-negative bacteria, design combinatorial therapies with outer membrane permeabilizers (e.g., EDTA or polymyxin B nonapeptide). Test synergy via checkerboard assays and quantify fractional inhibitory concentration indices (FICI). Alternatively, engineer this compound analogs via site-directed mutagenesis to enhance charge or hydrophobicity, improving interaction with Gram-negative membranes .
Methodological Considerations
Q. What statistical approaches are critical for analyzing this compound's dose-response data?
Use nonlinear regression models (e.g., log-logistic or Hill equations) to calculate IC50 values. For comparative studies (e.g., wild-type vs. mutant strains), apply ANOVA with post-hoc Tukey tests. Ensure replicates (n ≥ 3) and report confidence intervals to address variability in biological assays .
Q. How should researchers ensure reproducibility of this compound studies?
- Data transparency : Deposit raw data (e.g., MIC values, chromatograms) in repositories like Zenodo or Figshare.
- Protocol standardization : Adopt CLSI guidelines for antimicrobial susceptibility testing.
- Material sharing : Provide detailed HPLC gradients, bacterial strain IDs, and this compound preparation steps in supplementary information .
Contradictions and Knowledge Gaps
Q. Why does this compound exhibit species-specific activity within Gram-positive bacteria?
Hypothesize that variations in cell wall composition (e.g., peptidoglycan cross-linking density) influence susceptibility. Test this by comparing this compound's efficacy against Lactobacillus (highly sensitive) vs. Micrococcus (less sensitive) using TEM to visualize structural damage. Correlate findings with genomic data on cell wall biosynthesis genes .
Q. What understudied applications of this compound warrant further exploration?
Investigate its role in:
- Biofilm disruption : Use crystal violet assays to quantify biofilm biomass reduction in Streptococcus mutans.
- Synbiotic formulations : Combine this compound with probiotics (e.g., Lactobacillus) to target pathogens while preserving beneficial flora.
Publish negative results to clarify boundaries of its applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
